Cas no 753502-60-2 (1-Bromo-2-chloro-4,5-dimethoxybenzene)

1-Bromo-2-chloro-4,5-dimethoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-Bromo-2-chloro-4,5-dimethoxybenzene
- 753502-60-2
- 1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE
- DTXSID40655593
- CS-0191801
- EN300-7793357
- DFB50260
- E90463
- MFCD11206290
- DTXCID40606343
-
- MDL: MFCD11206290
- インチ: InChI=1S/C8H8BrClO2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
- InChIKey: BXXGRXCHOHYKGC-UHFFFAOYSA-N
計算された属性
- 精确分子量: 249.93962g/mol
- 同位素质量: 249.93962g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 2
- 複雑さ: 145
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.2
- トポロジー分子極性表面積: 18.5Ų
1-Bromo-2-chloro-4,5-dimethoxybenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB567246-10 g |
1-Bromo-2-chloro-4,5-dimethoxybenzene; . |
753502-60-2 | 10g |
€876.80 | 2023-04-13 | ||
TRC | B683958-250mg |
1-Bromo-2-chloro-4,5-dimethoxybenzene |
753502-60-2 | 250mg |
$ 75.00 | 2023-04-18 | ||
abcr | AB567246-250mg |
1-Bromo-2-chloro-4,5-dimethoxybenzene; . |
753502-60-2 | 250mg |
€141.70 | 2024-08-02 | ||
1PlusChem | 1P005MJ3-2.5g |
1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE |
753502-60-2 | 95% | 2.5g |
$752.00 | 2024-04-21 | |
1PlusChem | 1P005MJ3-500mg |
1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE |
753502-60-2 | 95% | 500mg |
$297.00 | 2024-04-21 | |
1PlusChem | 1P005MJ3-100mg |
1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE |
753502-60-2 | 95% | 100mg |
$148.00 | 2024-04-21 | |
Ambeed | A738940-1g |
1-Bromo-2-chloro-4,5-dimethoxybenzene |
753502-60-2 | 97% | 1g |
$129.0 | 2024-04-17 | |
1PlusChem | 1P005MJ3-1g |
1-BROMO-2-CHLORO-4,5-DIMETHOXY-BENZENE |
753502-60-2 | 95% | 1g |
$401.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262471-500mg |
1-Bromo-2-chloro-4,5-dimethoxybenzene |
753502-60-2 | 98% | 500mg |
¥904.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1262471-1g |
1-Bromo-2-chloro-4,5-dimethoxybenzene |
753502-60-2 | 98% | 1g |
¥1297.00 | 2024-07-28 |
1-Bromo-2-chloro-4,5-dimethoxybenzene 関連文献
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Sho Makino,Yuto Shinohara,Takayuki Ban,Wataru Shimizu,Keita Takahashi,Nobuyuki Imanishi,Wataru Sugimoto RSC Adv., 2012,2, 12144-12147
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Linlin Chen,Yu Qin,Jing Cheng,Yi Cheng,Zhixiang Lu,Xiaolan Liu,Shaoxiong Yang,Shuhan Lu,Liyan Zheng,Qiue Cao RSC Adv., 2020,10, 36212-36218
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
1-Bromo-2-chloro-4,5-dimethoxybenzeneに関する追加情報
1-Bromo-2-chloro-4,5-dimethoxybenzene (CAS No. 753502-60-2)
1-Bromo-2-chloro-4,5-dimethoxybenzene is a highly specialized organic compound with the CAS registry number 753502-60-2. This compound is characterized by its unique structure, which includes a bromine atom at position 1, a chlorine atom at position 2, and two methoxy groups at positions 4 and 5 on the benzene ring. The presence of these substituents imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in various fields of research and application.
The synthesis of 1-bromo-2-chloro-4,5-dimethoxybenzene involves multi-step organic reactions, often utilizing directing effects to achieve the desired substitution pattern on the benzene ring. Recent advancements in synthetic methodologies have enabled more efficient and selective routes for constructing such complex aromatic systems. For instance, researchers have explored the use of transition metal catalysts to facilitate coupling reactions, which are critical in assembling the bromine and chlorine substituents at specific positions on the ring.
In terms of chemical properties, this compound exhibits notable stability under standard conditions due to the electron-withdrawing effects of the halogens and electron-donating methoxy groups. These substituents also influence the compound's reactivity in various reactions. For example, the methoxy groups can act as activating groups for electrophilic substitution reactions, while the halogens can serve as leaving groups in nucleophilic aromatic substitutions. Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules, particularly in drug discovery programs targeting specific receptor systems.
The application of 1-bromo-2-chloro-4,5-dimethoxybenzene extends beyond traditional organic synthesis. It has been utilized in materials science for designing advanced functional materials with tailored electronic properties. For instance, its ability to form stable aromatic systems makes it a candidate for constructing components in organic electronics, such as semiconductors and conductive polymers. Furthermore, its unique substitution pattern allows for precise control over intermolecular interactions, which is crucial for applications in supramolecular chemistry.
From an environmental perspective, understanding the fate and behavior of 1-bromo-2-chloro-4,5-dimethoxybenzene in natural systems is essential for assessing its potential impact on ecosystems. Recent research has focused on biodegradation pathways and toxicity profiles of such compounds. Studies have shown that under certain microbial conditions, this compound can undergo transformation through hydrolysis or oxidation mechanisms. However, further investigation is required to fully understand its long-term environmental implications.
In conclusion, 1-bromo-2-chloro-4,5-dimethoxybenzene (CAS No. 753502-60-2) stands as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure not only offers opportunities for innovative chemical synthesis but also opens avenues for exploring new materials and bioactive agents. As research continues to uncover its full potential, this compound will undoubtedly play a significant role in advancing both scientific knowledge and practical applications.
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